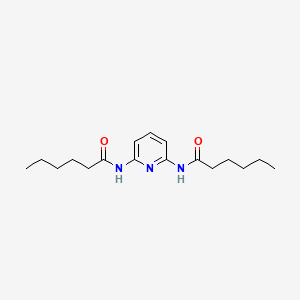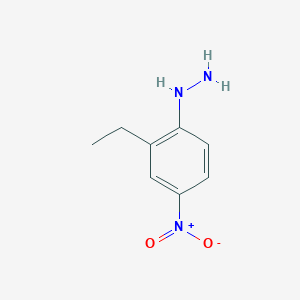
Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, triple bonds, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of aromatic amines with ethynyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the ethynediyl linkage. The trifluoromethyl groups are introduced through reactions with trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls is essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-: A simpler analog with fewer aromatic rings and no ethynediyl linkage.
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains similar trifluoromethyl groups but differs in the connecting structure.
Properties
CAS No. |
397314-26-0 |
|---|---|
Molecular Formula |
C18H10F6N2O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)15(27)25-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)26-16(28)18(22,23)24/h1-8H,(H,25,27)(H,26,28) |
InChI Key |
VEZAPUAQHDAMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)








![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)

![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)

![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
